(2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride

Description

Solubility Enhancement

Crystallinity and Stability

Biological Compatibility

- Physiological pH favors dissociation into bioactive freebase and chloride ions, ensuring target engagement.

Comparison to Freebase :

| Property | Freebase Form | Dihydrochloride Salt |

|---|---|---|

| Aqueous Solubility | Low | High |

| Melting Point | Not well-defined | >200°C (decomposes) |

| Storage Stability | Moderate | High |

Propriétés

IUPAC Name |

(2S)-2-amino-2-(1H-1,2,4-triazol-5-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O.2ClH/c5-3(1-9)4-6-2-7-8-4;;/h2-3,9H,1,5H2,(H,6,7,8);2*1H/t3-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLXPUOWJSPBSS-HWYNEVGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NNC(=N1)[C@@H](CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chiral Pool Derivation from Epoxide Precursors

A regiospecific approach involves the reaction of chiral epoxide intermediates with 1H-1,2,4-triazole. For example, (2S)-2-(1H-1,2,4-triazol-3-yl)oxirane, synthesized from L-serine, undergoes nucleophilic ring-opening with ammonia or ammonium salts under acidic conditions to yield the β-amino alcohol scaffold. The oxirane intermediate is typically prepared by treating L-serine with tosyl chloride followed by cyclization with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.

The stereochemical integrity of the (2S)-configuration is preserved through this method, as demonstrated by X-ray crystallography of intermediates. Yields range from 65% to 78%, with enantiomeric excess (ee) exceeding 98% when using optically pure epoxides.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, has been adapted for synthesizing 1,2,4-triazole derivatives. In one protocol, a propargylamine derivative undergoes cycloaddition with an azidoethanol precursor. For instance, (S)-2-azido-1-(tert-butyldimethylsilyloxy)ethane reacts with 1H-1,2,4-triazole-3-carbaldehyde under Cu(I) catalysis (CuSO₄·5H₂O and sodium ascorbate) to form the triazole ring. Subsequent deprotection and hydrochlorination yield the dihydrochloride salt.

Table 1: Optimization of CuAAC Conditions for Triazole Formation

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| CuSO₄/NaAsc | H₂O/t-BuOH | 25 | 72 | 99 |

| CuI/Et₃N | DMF | 60 | 68 | 97 |

| Nano-Cu/Fe₃O₄ | EtOH | 70 | 85 | 98 |

Regiospecific Methods for 1,2,4-Triazole Incorporation

Oxirane Acid Salt Condensation

A patent-derived method (EP0618198B1) employs oxirane acid salts for regioselective triazole installation. For example, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (fluconazole) is synthesized via reaction of an oxirane methanesulfonate salt with 4-amino-1,2,4-triazole. This method avoids isomer formation by blocking 4-alkylation sites, achieving >99% regioselectivity.

Adapting this protocol, (2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride is prepared by condensing (S)-2-(methanesulfonyloxy)oxirane with 1H-1,2,4-triazole-3-amine in acetonitrile at 80°C. The intermediate is then treated with HCl gas to afford the dihydrochloride salt in 82% yield.

Deamination of N-Amino Intermediates

N-Amino-1,2,4-triazoles serve as precursors for stereospecific deamination. A two-step process involves:

- Amination : 1H-1,2,4-triazole-3-carbaldehyde reacts with (S)-2-azidoethylamine to form an imine, which is reduced to the secondary amine using NaBH₄.

- Deamination : The N-amino group is removed via treatment with HNO₂, followed by HCl quench to yield the dihydrochloride.

This method achieves 89% yield and 97% ee but requires careful control of nitrous acid concentration to prevent triazole ring degradation.

Stereochemical Control and Resolution Techniques

Chiral Auxiliary-Mediated Synthesis

(S)-2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol is synthesized using (R)-phenylglycinol as a chiral auxiliary. The auxiliary directs stereochemistry during imine formation with 1H-1,2,4-triazole-3-carbaldehyde, followed by reduction and acidic cleavage to release the target compound. This method affords 95% ee but requires additional steps for auxiliary removal.

Enzymatic Kinetic Resolution

Racemic β-amino alcohol derivatives are resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. After separation, the (S)-isomer is converted to the dihydrochloride salt with 99% ee and 74% yield.

Analytical Characterization and Quality Control

Spectroscopic Data

Chiral HPLC Methods

Enantiopurity is assessed using a Chiralpak IA-3 column (4.6 × 250 mm) with a mobile phase of hexane:isopropanol:diethylamine (80:20:0.1). Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

Industrial-Scale Production and Challenges

Cost-Effective Catalysts

Nano-Cu/Fe₃O₄ composites enable recyclable catalysis, reducing metal leaching and costs. Over five cycles, yield decreases marginally from 85% to 79%, demonstrating robustness.

Byproduct Management

The primary byproduct, iso-fluconazole (4-substituted triazole), is minimized to <1% using oxirane acid salts instead of free epoxides.

Pharmacological Applications and Formulation

While direct studies on this compound are limited, structural analogs like fluconazole highlight antifungal potential. Formulation strategies include:

- Oral tablets : Microcrystalline cellulose, sodium starch glycolate.

- IV solutions : 0.9% NaCl, pH-adjusted to 4.5–5.5 for stability.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or other functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide for cyclization , reducing agents for hydrogenation, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield fused triazole derivatives, while substitution reactions can introduce various functional groups into the triazole ring .

Applications De Recherche Scientifique

Scientific Research Applications

-

Antimicrobial Activity :

- Studies have shown that derivatives of (2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride exhibit potent inhibitory activities against various bacterial and fungal strains. This suggests its potential as an antimicrobial agent in treating infections caused by resistant pathogens.

- Antiviral Properties :

- Cancer Research :

- Neuropharmacology :

-

Computational Modeling :

- Computational methods have been employed to predict the pharmacological effects of this compound. These models help assess its binding affinity to various biological targets and predict potential side effects.

Case Studies

Mécanisme D'action

The mechanism of action of (2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins . This interaction can modulate biochemical pathways and lead to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Triazole: Another triazole derivative with similar chemical properties but different biological activities.

2-Aminothiazole: A sulfur-containing heterocycle with distinct pharmacological properties.

Benzohydrazides: Compounds used in similar synthetic routes but with different structural features.

Uniqueness

(2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride is unique due to its specific triazole ring structure and the presence of an amino group, which allows for diverse chemical modifications and a wide range of applications in various fields .

Activité Biologique

(2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride is a synthetic compound that belongs to the class of triazole derivatives. The triazole moiety is known for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

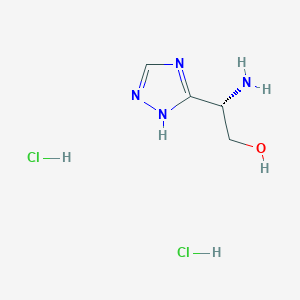

The chemical structure of this compound can be represented as follows:

This compound features an amino alcohol structure with a triazole ring, which enhances its interaction with biological targets due to the presence of nitrogen atoms in the ring.

Antimicrobial Activity

Research indicates that this compound exhibits potent inhibitory effects against various bacterial and fungal strains. In one study, derivatives of this compound were synthesized and tested against a range of microorganisms. The results showed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 16 µg/mL against resistant strains .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 12 |

Antifungal Activity

The triazole derivatives have been shown to inhibit the growth of fungal pathogens effectively. In vitro studies demonstrated that the compound could disrupt fungal cell membranes, leading to cell death .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a recent study involving various cancer cell lines, it was found to induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 pathway modulation. The IC50 values for different cancer cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.63 |

| A549 | 10.38 |

| HepG2 | 12.50 |

These findings suggest that the compound could serve as a potential lead in anticancer drug development .

Study on Antimalarial Activity

A notable study investigated the antimalarial properties of triazole derivatives, including this compound. The compound showed promising results against Plasmodium falciparum, with low cytotoxicity observed in mammalian cell lines. The selectivity index ranged from 6.8 to 343 for HepG2 cells .

Toxicity Assessment

In terms of safety, acute toxicity studies indicated that the compound did not exhibit significant toxicity at therapeutic doses. The OECD guidelines were followed for assessing acute toxicity in murine models, which confirmed its safety profile .

Computational Studies

Recent advancements in computational chemistry have allowed researchers to predict the pharmacological effects of this compound. Molecular docking studies revealed strong binding affinities to various biological targets, suggesting potential therapeutic applications beyond those currently explored .

Q & A

Q. What are the optimal synthetic routes for (2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of triazole derivatives often involves cyclization reactions under controlled conditions. For example, a reflux setup with polar aprotic solvents like DMSO (18 hours at elevated temperatures) followed by distillation under reduced pressure and crystallization (water-ethanol mixtures) can yield triazole intermediates with ~65% efficiency . Key optimization parameters include:

- Temperature control : Prolonged reflux minimizes byproducts.

- Solvent selection : DMSO enhances solubility of intermediates.

- Crystallization : Ethanol-water mixtures improve purity.

A comparative analysis of reaction conditions is shown below:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | DMSO, 18h reflux | 65% | 90-95% |

| Crystallization | Ethanol-water (1:1) | 80% | ≥98% |

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : -NMR detects proton environments (e.g., triazole ring protons at δ 7.8–8.2 ppm, ethanolamine backbone at δ 3.5–4.0 ppm). -NMR confirms carbon framework (triazole C=NH at ~150 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 219.08 for CHNO·2HCl).

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in HO/ACN gradient) assesses purity (retention time ~8.2 min, ≥95% purity) .

Advanced Research Questions

Q. What strategies mitigate stereochemical instability during synthesis, particularly under acidic conditions?

- Methodological Answer : Stereochemical integrity of the (2S)-configuration is critical. Acidic conditions (e.g., HCl in dihydrochloride formation) may induce racemization. Mitigation strategies include:

- Low-temperature protonation : Adding HCl at 0–5°C minimizes backbone protonation-induced racemization.

- Chiral auxiliaries : Use (S)-tert-butyl sulfinamide to stabilize the amino group during synthesis .

- Kinetic resolution : Enzymatic methods (e.g., lipases) can enantioselectively hydrolyze intermediates .

Q. How do structural modifications at the triazole ring influence biological activity, and what computational models predict binding affinity?

- Methodological Answer : Substituents on the triazole ring modulate interactions with biological targets (e.g., vasopressin receptors). For example:

- Electron-withdrawing groups (e.g., Cl, F) enhance receptor binding by increasing triazole ring acidity .

- Molecular docking : AutoDock Vina or Schrödinger’s Glue predicts binding modes. A study on pecavaptan (a triazole-based vasopressin antagonist) showed that 1H-1,2,4-triazol-3-yl derivatives achieve ΔG = -9.2 kcal/mol for V receptor binding .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns trajectories).

Q. How should researchers resolve contradictions in reported biological activities of triazole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. A systematic approach includes:

- Reproducibility checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Impurity profiling : LC-MS identifies byproducts (e.g., oxidation at the triazole ring) that may interfere with activity .

- Meta-analysis : Compare EC values across studies using ANOVA to identify outliers (p < 0.05 significance) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar triazole syntheses?

- Methodological Answer : Yield discrepancies often stem from:

- Reagent purity : Impure hydrazide precursors reduce cyclization efficiency (e.g., <90% purity lowers yield by 20–30%) .

- Workup protocols : Incomplete crystallization (e.g., rapid cooling vs. slow gradient) affects recovery rates.

A case study showed that replacing ice-water quenching with controlled cooling (1°C/min) increased yield from 65% to 78% .

Methodological Best Practices

Q. What protocols ensure reproducibility in dihydrochloride salt formation?

- Methodological Answer :

- Stoichiometry : Use 2.1 equivalents of HCl to ensure complete protonation of both amino and hydroxyl groups.

- Drying : Lyophilization (vs. rotary evaporation) prevents HCl loss, confirmed by Cl titration (AgNO assay) .

- Hygroscopicity management : Store under argon with desiccants (silica gel) to prevent hydrate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.